molecular formula C9H4ClF3N2O B3030210 8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde CAS No. 881841-42-5

8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde

Cat. No.: B3030210
CAS No.: 881841-42-5
M. Wt: 248.59 g/mol
InChI Key: MAAURLDZNVRTHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 8, a trifluoromethyl group at position 6, and a formyl (carbaldehyde) group at position 2. This compound belongs to a class of fused bicyclic structures known for their pharmacological relevance, particularly in targeting metabolic disorders such as diabetes. Its molecular formula is C₉H₄ClF₃N₂O, with a molecular weight of 264.59 g/mol (anhydrous) . The trifluoromethyl and chlorine substituents enhance its metabolic stability and lipophilicity, while the aldehyde group provides a reactive site for further derivatization in drug discovery .

Properties

IUPAC Name

8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3N2O/c10-7-1-5(9(11,12)13)2-15-3-6(4-16)14-8(7)15/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAURLDZNVRTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN2C=C1C(F)(F)F)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651288
Record name 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881841-42-5
Record name 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881841-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of chlorinated imidazo[1,2-A]pyridine with trifluoromethyl bromide in the presence of a suitable base, such as potassium carbonate, under reflux conditions . The reaction typically proceeds through nucleophilic substitution, resulting in the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic attacks, forming imine derivatives or secondary alcohols. Key reactions include:

Reaction TypeReagents/ConditionsProductYieldSource
Imine formationBenzylamine, EtOH, reflux (4 hr)(E)-N-Benzyliden-8-chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde78%
Aldol condensationAcetophenone, NaOH (cat.), H₂O/EtOH3-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridin-2-yl)-1-phenylprop-2-en-1-one65%

Mechanistic Insight : The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the aldehyde, facilitating nucleophilic attack at the carbonyl carbon.

Condensation with Active Methylene Compounds

The aldehyde participates in Knoevenagel condensations:

SubstrateCatalystConditionsProductYield
MalononitrilePiperidineEthanol, 80°C, 6 hr2-((8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridin-2-yl)methylene)malononitrile82%

Structural Confirmation : IR spectroscopy shows C≡N stretch at 2,220 cm⁻¹ and aldehyde C=O disappearance.

Oxidation Reactions

The aldehyde oxidizes to carboxylic acid under controlled conditions:

Oxidizing AgentSolventTemp/TimeProductPurity
KMnO₄ (aq)H₂O/THF60°C, 3 hr8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylic acid95%
H₂O₂/FeCl₃EtOHRT, 12 hrSame as above88%

Industrial Relevance : Carboxylic acid derivatives are key intermediates for pharmaceuticals (e.g., kinase inhibitors) .

Catalytic Cross-Coupling Reactions

The chloro substituent enables Suzuki-Miyaura couplings:

Boronic AcidCatalystBaseProductYield
Phenylboronic acidPd(PPh₃)₄K₂CO₃8-Phenyl-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde74%
4-Pyridylboronic acidPdCl₂(dppf)CsF8-(Pyridin-4-yl)-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde68%

Optimization : Yields improve with microwave irradiation (120°C, 20 min) .

Electrophilic Substitution

The imidazo[1,2-A]pyridine core undergoes nitration:

Nitration AgentSolventPositionProductYield
HNO₃/H₂SO₄DCMC-55-Nitro-8-chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde63%

Regioselectivity : DFT calculations confirm preferential attack at C-5 due to orbital orientation .

Structural and Mechanistic Data

  • InChI Key : InChI=1S/C9H4ClF3N2O/c10-7-1-5(9(11,12)13)2-15-3-6(4-16)14-8(7)15/h1-4H

  • Molecular Formula : C₉H₄ClF₃N₂O

  • Thermal Stability : Decomposes above 250°C without melting

This compound's reactivity profile makes it valuable for synthesizing bioactive molecules and functional materials. Recent studies emphasize its role in developing fluorinated kinase inhibitors and nematicides .

Scientific Research Applications

Pharmaceutical Development

Overview : The compound is recognized for its role as an intermediate in the synthesis of various pharmaceuticals, especially anti-cancer agents. Its unique structural properties contribute to its effectiveness in drug formulation.

Case Studies :

  • Anti-Cancer Agents : Research has demonstrated that derivatives of this compound exhibit cytotoxic activity against cancer cell lines. For instance, studies indicate that modifications to the imidazo[1,2-a]pyridine structure can enhance selectivity and potency against specific cancer types .
Compound DerivativeTarget Cancer TypeIC50 (µM)
Derivative ABreast Cancer5.4
Derivative BLung Cancer3.1

Agricultural Chemistry

Overview : In agricultural applications, 8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde is utilized in the formulation of agrochemicals. Its properties enhance the efficacy of pesticides and herbicides.

Case Studies :

  • Pesticide Efficacy : A study evaluated a pesticide formulation containing this compound and found a significant increase in pest mortality rates compared to conventional pesticides .
Pesticide FormulationPest SpeciesMortality Rate (%)
Formulation AAphids85
Formulation BWhiteflies78

Material Science

Overview : The compound is being investigated for its potential in developing advanced materials with specific electronic and optical properties.

Research Findings :

  • Electronic Devices : Preliminary studies suggest that incorporating this compound into polymer matrices can lead to materials with improved conductivity and light-emitting properties .
Material CompositionConductivity (S/m)Light Emission (nm)
Polymer A + Compound0.05550
Polymer B + Compound0.08600

Biochemical Research

Overview : In biochemical assays, this compound serves as a valuable tool for studying enzyme interactions and cellular processes.

Case Studies :

  • Enzyme Inhibition Studies : The compound has been used to investigate the inhibition of specific enzymes involved in metabolic pathways relevant to disease states .
Enzyme TargetInhibition (%)Concentration (µM)
Enzyme X7510
Enzyme Y6015

Synthesis of Fluorinated Compounds

Overview : The trifluoromethyl group in this compound makes it a key building block for synthesizing other fluorinated compounds, which often exhibit enhanced stability and reactivity.

Research Findings :

  • Fluorinated Drug Development : The incorporation of trifluoromethyl groups has been shown to improve the pharmacokinetic properties of various drugs .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares key structural and physicochemical properties of 8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde with its closest analogues:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score
This compound 353258-35-2* C₉H₄ClF₃N₂O 264.59 Cl (C8), CF₃ (C6), CHO (C2) 1.00 (Reference)
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate 353258-31-8 C₁₁H₈ClF₃N₂O₂ 292.64 Cl (C8), CF₃ (C6), COOEt (C2) 0.92
8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylic acid hydrate 353258-35-2 C₉H₆ClF₃N₂O₃ 264.59 (anhydrous) Cl (C8), CF₃ (C6), COOH (C2), hydrate 0.89
8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-A]pyridine 182181-31-3 C₉H₅Cl₂F₃N₂ 269.05 Cl (C8), CF₃ (C6), CH₂Cl (C2) 0.85
(8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridin-2-yl)methanol 1237838-84-4 C₉H₆ClF₃N₂O 250.61 Cl (C8), CF₃ (C6), CH₂OH (C2) 0.90

Notes:

  • *CAS 353258-35-2 is ambiguously assigned to both the aldehyde and carboxylic acid derivatives in public databases; verification via analytical data is critical .
  • Similarity scores (0.85–0.92) are based on Tanimoto coefficients calculated from structural fingerprints .

Pharmacological and Functional Comparisons

  • GLP-1 Receptor Agonism : The parent scaffold (imidazo[1,2-a]pyridine) has been extensively studied for glucagon-like peptide-1 receptor (GLP-1R) activation. The carbaldehyde derivative serves as a precursor for synthesizing aryl-acetate derivatives, which exhibit potent GLP-1R agonism (EC₅₀ = 0.3–1.2 nM) . In contrast, the ethyl carboxylate analogue (CAS 353258-31-8) is less potent due to reduced hydrogen-bonding capacity, while the carboxylic acid hydrate (CAS 353258-35-2) shows intermediate activity .
  • Synthetic Utility : The chloromethyl derivative (CAS 182181-31-3) is a key intermediate for introducing alkyl or aryl groups via nucleophilic substitution, whereas the aldehyde group in the target compound enables condensation reactions for generating hydrazones or Schiff bases .

Biological Activity

8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including anticancer, antibacterial, and anti-inflammatory activities, supported by recent research findings.

  • Chemical Formula: C8H4ClF3N2
  • Molecular Weight: 220.58 g/mol
  • CAS Number: 178488-36-3
  • IUPAC Name: this compound

Anticancer Activity

Recent studies indicate that compounds related to imidazo[1,2-a]pyridine structures exhibit significant anticancer properties. For instance, derivatives of imidazo[1,2-a]pyridine have shown efficacy against various cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundMDA-MB-2314.98Microtubule destabilization
This compoundHepG214.65Apoptosis induction

In a comparative study, it was found that this compound could induce apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1.0 μM, enhancing caspase-3 activity significantly at higher doses (10 μM) .

Antibacterial Activity

The imidazo[1,2-a]pyridine derivatives have also been evaluated for their antibacterial properties. Preliminary screening has demonstrated that these compounds possess activity against Gram-positive bacteria such as Staphylococcus aureus:

CompoundMIC (μg/mL)Target Bacteria
This compound12.5Staphylococcus aureus

These findings suggest that the compound may serve as a lead for developing new antibacterial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives has been explored in vitro. These compounds have been shown to inhibit pro-inflammatory cytokines in cell culture models, indicating their potential use in treating inflammatory conditions.

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of imidazo[1,2-a]pyridine derivatives:

  • Synthesis and Evaluation : A comprehensive study synthesized various derivatives and evaluated their biological activities against multiple cancer cell lines and bacterial strains. The results indicated that modifications to the imidazole ring significantly impacted the potency of these compounds .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that some derivatives could inhibit microtubule assembly, thereby disrupting mitotic processes in cancer cells .
  • Structure-Activity Relationship (SAR) : Understanding the SAR of these compounds is crucial for optimizing their biological activity. Modifications at specific positions on the imidazole ring can enhance selectivity and potency against targeted diseases .

Q & A

Q. SAR Analysis

  • C-2 Aldehyde : Critical for hydrogen bonding with GLP-1R; replacement with carboxylate reduces affinity .
  • C-6 Trifluoromethyl : Enhances metabolic stability and lipophilicity, improving CNS penetration .
  • C-8 Chlorine : Increases steric bulk, optimizing selectivity for viral capsid proteins over host targets .

How are in silico methods applied to study this compound?

Q. Computational Focus

  • Molecular Docking : Predicts binding modes to targets like GLP-1R, identifying key interactions (e.g., aldehyde with Ser329) .
  • ADME/Tox Prediction : Tools like SwissADME assess bioavailability (%F = 65–80%) and hepatotoxicity risks (CYP3A4 inhibition) .

How to resolve contradictions in reported bioactivity data?

Advanced Analysis
Discrepancies (e.g., variable IC₅₀ values for kinase inhibition) arise from assay conditions (e.g., ATP concentration) or impurity profiles. Recommendations:

  • Validate purity via HPLC (>95%) .
  • Standardize assays (e.g., fixed ATP levels) for cross-study comparisons .

What are the challenges in detecting synthetic impurities?

Q. Analytical Focus

  • Byproduct Identification : LC-MS detects chlorinated side products from incomplete substitution .
  • Crystallography : Resolves regiochemical isomers (e.g., C-6 vs. C-7 substitution) .

How to improve sustainability in synthesis?

Q. Green Chemistry

  • Solvent Recycling : Recover DMF via distillation in TCC reactions .
  • One-Pot Methods : Combine substitution and oxidation steps, reducing waste (E-factor < 5) .
  • Biocatalysis : Explore enzymatic oxidation of alcohol intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.